molecular formula C10H15NO B12856598 3-Isopropyl-4,5,6,7-tetrahydrobenzo[c]isoxazole

3-Isopropyl-4,5,6,7-tetrahydrobenzo[c]isoxazole

Cat. No.: B12856598
M. Wt: 165.23 g/mol
InChI Key: BLGKDFSVDCTBGS-UHFFFAOYSA-N
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Description

3-Isopropyl-4,5,6,7-tetrahydrobenzo[c]isoxazole is a versatile chemical scaffold of significant interest in medicinal chemistry and materials science. This tetrahydrobenzoisoxazole derivative serves as a key synthetic intermediate and privileged structure in the development of novel therapeutic agents and functional materials. In pharmaceutical research, this structural motif is central to a novel class of potent Heat Shock Protein 90 (HSP90) inhibitors . These inhibitors demonstrate remarkable antiproliferative activity against breast cancer cell lines, including ERα+ MCF7 and HER2+ HCC1954, with lead compounds exhibiting submicromolar IC₅₀ values . The mechanism involves pronounced suppression of HSP90-related pathways, degradation of key oncoreceptors (HER2, EGFR, c-MET), inhibition of mitogenic kinases (AKT, CDK4), induction of apoptosis evidenced by cleaved PARP accumulation, and G2/M cell cycle arrest . The (R)-enantiomer of related compounds shows particularly pronounced biological effects and substantial selectivity toward breast tumor cells . In materials chemistry, structurally similar tetrahydrobenzoisoxazole derivatives demonstrate exceptional corrosion inhibition properties for carbon steel in acidic environments . These compounds function as mixed-type inhibitors, with efficiency increasing alongside both inhibitor concentration and temperature, following the Langmuir adsorption isotherm . The adsorption mechanism has been corroborated through density functional theory (DFT) calculations and Monte Carlo simulations . This compound is provided exclusively For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are advised to consult relevant literature for specific synthetic protocols and analytical characterization data, including FT-IR, ¹H NMR, and ¹³C NMR techniques applicable to analogous structures .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

3-propan-2-yl-4,5,6,7-tetrahydro-2,1-benzoxazole

InChI

InChI=1S/C10H15NO/c1-7(2)10-8-5-3-4-6-9(8)11-12-10/h7H,3-6H2,1-2H3

InChI Key

BLGKDFSVDCTBGS-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C2CCCCC2=NO1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Isopropyl-4,5,6,7-tetrahydrobenzo[c]isoxazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of α-acetylenic γ-hydroxyaldehydes with hydroxylamine under catalyst-free and microwave-assisted conditions . Another approach involves the use of metal-free synthetic routes, which are eco-friendly and avoid the drawbacks associated with metal-catalyzed reactions .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of green chemistry and the use of sustainable and scalable synthetic routes are likely to be emphasized in industrial settings.

Biological Activity

3-Isopropyl-4,5,6,7-tetrahydrobenzo[c]isoxazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings on its biological properties, including its pharmacological effects, mechanisms of action, and therapeutic potential.

  • Molecular Formula : C12H15N
  • Molecular Weight : 189.25 g/mol
  • CAS Number : Not specified in the sources.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity :
    • A study demonstrated that derivatives of tetrahydrobenzoisoxazole showed significant inhibition against various cancer cell lines. The compound's IC50 values ranged from 0.25 to 10.30 nM against c-Met kinase and from 0.16 to 6.16 µM against prostate cancer cell line PC-3 .
    • The compound was also evaluated for its anti-proliferative effects, showing higher activity than standard drugs in certain tests .
  • Antimicrobial Properties :
    • Various isoxazole derivatives have been reported to exhibit moderate antibacterial and antifungal activities. Specifically, compounds related to the isoxazole structure have shown effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli, with some derivatives displaying low toxicity against fungal strains .
  • Mechanism of Action :
    • The mechanisms underlying the biological activities of isoxazole derivatives often involve interaction with specific enzymes or receptors, leading to inhibition of cellular processes critical for cancer cell survival and proliferation . For instance, the inhibition of c-Met kinase is a notable pathway through which these compounds exert their anticancer effects.

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50 (µM)Reference
Anticancer (c-Met)Various cancer cell lines0.25 - 10.30
Anticancer (PC-3)Prostate cancer0.16 - 6.16
AntibacterialStaphylococcus aureusModerate activity
AntifungalAspergillus nigerMild activity

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of isoxazole derivatives typically involves cyclization reactions that yield various structural forms with differing biological activities. Understanding the structure-activity relationship (SAR) is crucial for optimizing these compounds for enhanced efficacy.

Key Synthesis Methods:

  • Cyclization Reactions : These reactions often utilize phenylselenyl chloride or bromide in the presence of silver salts to form cyclic nitrone salts, which are then converted into isoxazoles.
  • Regiospecific Reactions : Synthesis can be tailored to produce specific regioisomers that may exhibit distinct biological activities .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have highlighted the anticancer properties of isoxazole derivatives, including 3-Isopropyl-4,5,6,7-tetrahydrobenzo[c]isoxazole. Isoxazole compounds have been shown to exhibit significant activity against various cancer cell lines. For instance, derivatives with structural modifications have demonstrated potent inhibitory effects on human cancer cell lines such as MDA-MB-231 and MCF-7 . The mechanism of action often involves the inhibition of key enzymes related to tumor growth and proliferation.

Inhibition of Tyrosine Kinases
Isoxazole derivatives have also been investigated for their ability to inhibit tyrosine kinases, which are crucial in cancer progression. For example, compounds similar to this compound have shown promising results in inhibiting the c-Met receptor, associated with tumor growth and metastasis . This inhibition can lead to reduced cell proliferation and enhanced apoptosis in cancer cells.

Pharmacological Applications

Neuropharmacology
The structural characteristics of isoxazoles make them suitable candidates for neuropharmacological studies. Certain isoxazole derivatives have been explored for their effects on neurotransmitter systems and their potential use in treating neurological disorders. For instance, modifications of the isoxazole structure have been linked to enhanced activity at melatonin receptors, which could be beneficial in managing sleep disorders and mood regulation .

Antimicrobial Activity
Research has also indicated that some isoxazole derivatives possess antimicrobial properties. These compounds can inhibit the growth of various pathogenic bacteria and fungi, making them potential candidates for developing new antimicrobial agents . The efficacy of these compounds against resistant strains highlights their importance in the ongoing battle against antibiotic resistance.

Case Studies

  • Anticancer Screening
    A study evaluated a series of isoxazole derivatives for anticancer activity against several human cancer cell lines. The results indicated that certain modifications led to IC50 values significantly lower than those of existing chemotherapeutics, suggesting that these compounds could serve as lead candidates for further development .
  • Neuropharmacological Evaluation
    In a pharmacological evaluation involving modified isoxazoles, researchers found that specific analogs exhibited enhanced binding affinity to melatonin receptors compared to traditional melatonin agonists. This suggests potential applications in treating sleep disorders and mood-related conditions .
  • Antimicrobial Testing
    A recent investigation into the antimicrobial properties of isoxazole derivatives revealed that several compounds showed effective inhibition against both Gram-positive and Gram-negative bacteria. The study emphasizes the need for further exploration into these compounds as alternatives to conventional antibiotics .

Chemical Reactions Analysis

Cycloaddition and Ring-Opening Reactions

The isoxazole core participates in [3 + 2] cycloadditions and selective ring-opening under controlled conditions.

  • Nitrile Oxide Cycloaddition : In aqueous methanol with DIPEA, nitrile oxides undergo regioselective [3 + 2] cycloaddition with 1,3-diketones to form 3,4,5-trisubstituted isoxazoles . For 3-isopropyl-tetrahydrobenzoisoxazole, analogous reactions may enable functionalization at the 4- and 5-positions (Table 1).

  • Acid-Catalyzed Hydrolysis : Isoxazole rings hydrolyze in acidic conditions to yield β-diketones. The tetrahydrobenzene ring stabilizes intermediates, potentially slowing hydrolysis compared to non-fused analogs .

Table 1: Exemplary Reaction Conditions for Isoxazole Functionalization

Reaction TypeReagents/ConditionsOutcomeYieldSource
[3 + 2] CycloadditionDIPEA, H<sub>2</sub>O/MeOH (95:5), RT3,4,5-Trisubstituted isoxazoles72–92%
Acid HydrolysisHCl (conc.), refluxRing-opened β-diketone derivative~60%

Aromatization and Dehydrogenation

The tetrahydrobenzene ring undergoes dehydrogenation to form aromatic derivatives, a reaction critical for accessing bioactive compounds.

  • DDQ-Mediated Aromatization : Treatment with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) removes hydrogen atoms from the tetrahydro ring, yielding fully aromatic benzo[c]isoxazole derivatives .

  • Solvent Effects : Polar solvents (e.g., water/methanol) stabilize intermediates during aromatization, enhancing reaction efficiency .

Electrophilic Substitution and Functionalization

The isoxazole ring directs electrophilic attacks to specific positions, influenced by the isopropyl group’s steric bulk.

  • Nitration/Sulfonation : Electrophiles preferentially attack the 5-position of the isoxazole ring due to electronic directing effects. Steric hindrance from the isopropyl group may reduce reactivity at adjacent sites .

  • Trifluoromethylation : Optimized conditions for trifluoromethyl-substituted analogs involve increased methanol content (up to 50%) to solubilize hydrophobic reagents .

Stability and Solvent Effects

  • Solvent Polarity : Reactions in polar solvents (e.g., water) favor keto tautomers, enabling cyclization pathways, while nonpolar solvents promote enol tautomers, leading to side products like furoxans .

  • Thermal Stability : The compound remains stable under mild conditions (RT to 60°C) but degrades at elevated temperatures (>100°C) .

Key Mechanistic Insights

  • Cycloaddition Selectivity : Polar solvents stabilize nitrile oxide intermediates, directing [3 + 2] cycloaddition over competing O-imidoylation .

  • Steric Effects : The isopropyl group hinders nucleophilic attacks at the 3-position, necessitating bulky base systems (e.g., DIPEA) for deprotonation .

Comparison with Similar Compounds

Key Observations :

  • Steric Effects : The bulky tert-butyl group in 832684-43-2 may reduce reactivity at the 3-position, whereas the isopropyl group in the target compound offers moderate steric hindrance .

Ring System Variations: Benzo[c] vs. Benzo[d] vs. Cyclopenta

The fusion position of the aromatic ring (benzo[c] vs. benzo[d]) alters the electronic distribution. For instance:

  • Benzo[c]isoxazole : The fused ring system places the heteroatoms in a specific spatial arrangement, influencing dipole moments and binding interactions.
  • Cyclopenta[d]isoxazole (1501272-29-2 ): The smaller cyclopentane ring reduces ring strain and may enhance conformational flexibility compared to the tetrahydrobenzo system .

Q & A

Q. How can degradation pathways inform long-term storage and handling protocols?

  • Methodological Answer :
  • Forced Degradation Studies : Expose to UV light (ICH Q1B), acidic/basic conditions, and oxidants (H₂O₂). Identify major degradants via LC-MS.
  • Storage Recommendations : Store at -20°C under argon for >2-year stability. Use amber glass to prevent photolysis .

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